Enhanced Lipophilicity and Altered Hydrogen-Bonding Profile Compared to Unsubstituted Phenyl Analogue
5-(4-Methoxyphenyl)pyrazolidin-3-one exhibits a higher calculated lipophilicity (XLogP3 = 0.5) and an increased hydrogen-bond donor count (2) relative to 1-phenyl-3-pyrazolidinone (phenidone, XLogP3 = 0.9, HBD = 1) [1][2]. These differences in computed physicochemical properties are expected to influence membrane permeability and target binding affinity.
| Evidence Dimension | Lipophilicity (XLogP3) and Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | XLogP3 = 0.5; HBD = 2 |
| Comparator Or Baseline | 1-Phenyl-3-pyrazolidinone (phenidone): XLogP3 = 0.9; HBD = 1 |
| Quantified Difference | ΔXLogP3 = -0.4; ΔHBD = +1 |
| Conditions | Computed properties using XLogP3 3.0 and Cactvs 3.4.8.18 algorithms (PubChem) |
Why This Matters
Lipophilicity and hydrogen-bonding capacity directly correlate with oral bioavailability and target engagement, making this compound a distinct chemical entity for structure-activity relationship (SAR) studies compared to the unsubstituted phenyl analogue.
- [1] PubChem. 5-(4-Methoxyphenyl)pyrazolidin-3-one. Compound Summary for CID 487894. National Center for Biotechnology Information (2025). View Source
- [2] PubChem. Phenidone. Compound Summary for CID 7090. National Center for Biotechnology Information (2025). View Source
